An In-depth Technical Guide to (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol is a chiral heterocyclic compound featuring a pyrimidine moiety linked to a pyrrolidin-3-ol backbone. This molecule holds significant interest in medicinal chemistry due to the established pharmacological importance of both the pyrimidine and pyrrolidine scaffolds. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, the pyrrolidine ring is a common motif in numerous bioactive natural products and synthetic drugs. This technical guide provides a comprehensive overview of the chemical properties of (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol, including a proposed synthetic route, predicted physicochemical characteristics, expected spectral data, and a discussion of its potential pharmacological relevance. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Chemical Structure and Identification
The chemical structure of (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol is characterized by a stereocenter at the 3-position of the pyrrolidine ring.
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IUPAC Name: (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol
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Molecular Formula: C₁₀H₁₅N₃O
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Molecular Weight: 193.25 g/mol
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CAS Number: While a specific CAS number for the (S)-enantiomer has not been identified in the public domain, the corresponding (R)-enantiomer is registered under CAS Number 1264033-64-8[1].
Structural Diagram:
Figure 1. Structure of (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol
Synthesis
A practical synthetic route to (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol involves the nucleophilic aromatic substitution (SNAAr) reaction between a suitable pyrimidine precursor and (S)-pyrrolidin-3-ol.
Key Precursors
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2-Chloro-4,6-dimethylpyrimidine: This is a commercially available starting material.
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(S)-Pyrrolidin-3-ol: This chiral building block is also commercially available, often as its hydrochloride salt (CAS Number: 122536-94-1)[2]. If starting from the salt, a deprotection step is necessary.
Proposed Synthetic Protocol: N-Arylation of (S)-Pyrrolidin-3-ol
This protocol is based on established methods for the N-arylation of pyrrolidines[3][4].
Reaction Scheme:
Figure 2. Proposed synthesis of the target compound.
Step-by-Step Methodology:
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Preparation of (S)-Pyrrolidin-3-ol (if starting from hydrochloride salt):
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Dissolve (S)-pyrrolidin-3-ol hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
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Add a base, for example, triethylamine (TEA) or a saturated aqueous solution of sodium bicarbonate, to neutralize the hydrochloride and liberate the free amine.
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Extract the free base into an organic solvent and dry over an anhydrous salt (e.g., Na₂SO₄).
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Concentrate under reduced pressure to obtain the free (S)-pyrrolidin-3-ol.
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N-Arylation Reaction:
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To a solution of (S)-pyrrolidin-3-ol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base. Common bases for this reaction include potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2-3 eq).
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Add 2-chloro-4,6-dimethylpyrimidine (1.0-1.2 eq) to the reaction mixture.
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Heat the reaction mixture, typically to a temperature between 80-120 °C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Work-up and Purification:
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Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol.
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Physicochemical Properties
| Property | Predicted Value | Method/Notes |
| Melting Point | 120-140 °C | Estimation based on structurally similar compounds. The presence of both hydrogen bond donor (-OH) and acceptor (N atoms) groups, along with the rigidity of the pyrimidine ring, suggests a crystalline solid with a moderate melting point. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the polar nature and hydrogen bonding capabilities of the molecule. Decomposition at higher temperatures is likely. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents (e.g., hexane). Moderate solubility in water. | The hydroxyl group and nitrogen atoms contribute to its polarity and hydrogen bonding potential, enhancing solubility in polar solvents. |
| pKa | Basic pKa (pyrrolidine nitrogen) ~8-9; Acidic pKa (hydroxyl group) >14 | The pyrrolidine nitrogen is expected to be the most basic site. The pyrimidine nitrogens are less basic due to their sp² hybridization and involvement in the aromatic system. The hydroxyl group is weakly acidic. |
| LogP | 1.0 - 1.5 | The calculated octanol-water partition coefficient suggests a compound with moderate lipophilicity. |
Spectral Properties
While experimental spectra are not available, the expected spectral characteristics can be inferred from the structure of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyrrolidine rings.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrimidine-H | ~6.5 - 7.0 | s | A singlet corresponding to the C5 proton of the pyrimidine ring. |
| Pyrrolidine-CH(OH) | ~4.0 - 4.5 | m | A multiplet for the proton on the carbon bearing the hydroxyl group. |
| Pyrrolidine-CH₂ (adjacent to N) | ~3.5 - 4.0 | m | Multiplets for the two sets of diastereotopic protons on the carbons adjacent to the pyrrolidine nitrogen. |
| Pyrrolidine-CH₂ (C4) | ~1.8 - 2.2 | m | A multiplet for the protons on the C4 position of the pyrrolidine ring. |
| Pyrimidine-CH₃ | ~2.2 - 2.5 | s | Two singlets for the two methyl groups on the pyrimidine ring. |
| Hydroxyl-OH | Broad singlet | bs | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Pyrimidine C=N | ~160 - 170 |
| Pyrimidine C-CH₃ | ~165 - 175 |
| Pyrimidine C-H | ~110 - 120 |
| Pyrrolidine C-OH | ~65 - 75 |
| Pyrrolidine C-N | ~45 - 55 |
| Pyrrolidine C4 | ~30 - 40 |
| Pyrimidine CH₃ | ~20 - 25 |
Mass Spectrometry
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Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 194.13.
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Fragmentation Pattern: Fragmentation is likely to occur at the pyrrolidine ring, with potential losses of water (H₂O) from the molecular ion, and cleavage of the C-N bond between the two rings.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N stretch (pyrimidine) | 1550 - 1650 | Strong |
| C=C stretch (pyrimidine) | 1450 - 1600 | Medium |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
| C-N stretch (amine) | 1020 - 1250 | Medium |
Pharmacological Potential and Applications in Drug Discovery
The combination of the pyrimidine and pyrrolidine scaffolds in (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol suggests a high potential for biological activity.
Rationale for Pharmacological Interest
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Pyrimidine Core: The pyrimidine ring is a key structural component of nucleobases and is found in numerous drugs with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents[7][8][9]. The 4,6-dimethyl substitution pattern can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.
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Pyrrolidine Moiety: The pyrrolidine ring is a prevalent feature in many natural products and pharmaceuticals[10]. Its three-dimensional structure can provide a scaffold for precise spatial orientation of functional groups, which is crucial for target binding. The hydroxyl group on the pyrrolidine ring can participate in hydrogen bonding interactions with biological targets.
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Chirality: The (S)-stereochemistry at the C3 position of the pyrrolidine ring is significant, as biological systems are often stereoselective. This specific stereoisomer may exhibit different potency and selectivity compared to its (R)-enantiomer or the racemic mixture.
Potential Therapeutic Areas
Given the pharmacological profiles of related compounds, (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol could be investigated for its potential in the following areas:
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Oncology: Many pyrimidine derivatives act as kinase inhibitors or antimetabolites, making this compound a candidate for screening against various cancer cell lines.
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Inflammatory Diseases: The anti-inflammatory properties of some pyrimidine-containing compounds suggest potential applications in treating inflammatory disorders[8].
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Infectious Diseases: The structural similarity to compounds with antimicrobial activity warrants investigation against bacterial and fungal pathogens[7].
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Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in several CNS-active drugs, suggesting that this compound could be explored for its effects on neurological targets.
Illustrative Workflow for Pharmacological Evaluation:
Figure 3. A general workflow for evaluating the pharmacological potential.
Analytical Methods
The purity and identity of (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol can be assessed using standard analytical techniques.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water (with or without a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol would be suitable for purity analysis. Detection can be achieved using a UV detector, likely in the range of 254-280 nm, where the pyrimidine ring is expected to absorb.
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Chiral HPLC: To determine the enantiomeric purity, a chiral HPLC method using a suitable chiral stationary phase (e.g., a polysaccharide-based column) would be necessary.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight and for monitoring reaction progress during synthesis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
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Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.
Safety and Handling
Specific toxicity data for (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol is not available. However, based on the general properties of related heterocyclic compounds, standard laboratory safety precautions should be observed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol is a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route, predicted physicochemical characteristics, and expected spectral data. The fusion of the pharmacologically significant pyrimidine and pyrrolidine moieties, combined with its specific stereochemistry, makes this compound a compelling candidate for further investigation in various areas of drug discovery. The information presented herein serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the biological potential of this intriguing molecule.
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